An In-depth Technical Guide to the Chemical Properties of 2-[(4-Methoxyphenyl)methoxy]acetonitrile
An In-depth Technical Guide to the Chemical Properties of 2-[(4-Methoxyphenyl)methoxy]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the chemical properties of 2-[(4-Methoxyphenyl)methoxy]acetonitrile, a molecule of interest in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, its structure, featuring a key p-methoxybenzyl (PMB) ether linkage and a reactive nitrile group, allows for a comprehensive analysis of its expected characteristics and reactivity. This document will delve into its molecular structure, predicted physicochemical properties, likely synthetic routes, expected spectroscopic signatures, and anticipated chemical behavior, with a focus on the practical implications for laboratory use.
Molecular Structure and Key Functional Groups
2-[(4-Methoxyphenyl)methoxy]acetonitrile (CAS No. 1020944-81-3) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2] Its structure is characterized by two primary functional groups that dictate its chemical personality: the p-methoxybenzyl (PMB) ether and the acetonitrile moiety.
The PMB group is a widely utilized protecting group in organic synthesis, valued for its stability under a variety of conditions and its selective removal.[3] The electron-donating methoxy group on the phenyl ring plays a crucial role in the specific and often mild conditions required for its cleavage.[3] The acetonitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a wide range of transformations, including nucleophilic addition and reduction.[4][5]
Table 1: Chemical Identifiers for 2-[(4-Methoxyphenyl)methoxy]acetonitrile
| Identifier | Value |
| CAS Number | 1020944-81-3[1] |
| Molecular Formula | C₁₀H₁₁NO₂[1] |
| Molecular Weight | 177.20 g/mol [1] |
| SMILES | COC1=CC=C(C=C1)COCC#N[6] |
| InChIKey | OAWHYIVCYBJQAP-UHFFFAOYSA-N[6] |
Predicted Physicochemical Properties
Direct experimental data on the physical properties of 2-[(4-Methoxyphenyl)methoxy]acetonitrile is limited. However, based on its structure and the properties of related compounds, we can infer the following:
-
Appearance: Likely a liquid or a low-melting solid at room temperature.[1]
-
Boiling Point: Expected to have a relatively high boiling point due to its molecular weight and polar functional groups. For comparison, the related (4-Methoxyphenyl)acetonitrile has a boiling point of 286-287 °C.
-
Solubility: The presence of the polar nitrile and ether functionalities suggests it would be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. Its solubility in water is expected to be low, a common characteristic for such molecules. Although nitriles can form hydrogen bonds with water, the presence of the large aromatic groups would limit this solubility.[7]
-
Polarity: The molecule possesses significant polarity due to the ether and nitrile groups, which will influence its chromatographic behavior.
Synthesis and Purification
A plausible and common method for the synthesis of 2-[(4-Methoxyphenyl)methoxy]acetonitrile is via a Williamson ether synthesis . This well-established reaction involves the formation of an ether linkage by reacting an alkoxide with an alkyl halide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 2-[(4-Methoxyphenyl)methoxy]acetonitrile from 2-hydroxyacetonitrile (glycolonitrile) and 4-methoxybenzyl chloride.
Diagram 1: Proposed Synthesis of 2-[(4-Methoxyphenyl)methoxy]acetonitrile
Caption: A workflow diagram for the proposed synthesis of 2-[(4-Methoxyphenyl)methoxy]acetonitrile.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 2-hydroxyacetonitrile (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at this temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Attack: A solution of 4-methoxybenzyl chloride (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-[(4-Methoxyphenyl)methoxy]acetonitrile.
Expected Spectroscopic Characterization
While specific spectra are not available, the structure of 2-[(4-Methoxyphenyl)methoxy]acetonitrile allows for the prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group (two doublets in the aromatic region), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the benzylic protons of the PMB group (around 4.5 ppm), and a singlet for the methylene protons adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, the methylene carbon adjacent to the nitrile, and the nitrile carbon itself (typically in the range of 115-125 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a prominent C-O stretching band for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 177. A prominent fragment would be the p-methoxybenzyl cation at m/z = 121, resulting from the cleavage of the ether bond.
Chemical Reactivity and Stability
The reactivity of 2-[(4-Methoxyphenyl)methoxy]acetonitrile is governed by its two main functional groups.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-[(4-methoxyphenyl)methoxy]acetic acid) via an intermediate amide.[5][8]
-
Reduction: The nitrile can be reduced to a primary amine (2-[(4-methoxyphenyl)methoxy]ethan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][8] Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde.[8]
-
Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithiums can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.[5][9]
Cleavage of the p-Methoxybenzyl (PMB) Ether
The PMB ether is a robust protecting group but can be selectively cleaved under specific conditions, offering a key advantage in multi-step syntheses.
-
Oxidative Cleavage: A common and mild method for the deprotection of PMB ethers is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] This method is often selective in the presence of other protecting groups like benzyl ethers.
-
Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA).[3]
Diagram 2: Key Reactions of 2-[(4-Methoxyphenyl)methoxy]acetonitrile
Caption: A summary of the principal reactive pathways for 2-[(4-Methoxyphenyl)methoxy]acetonitrile.
Safety and Handling
Based on the GHS pictograms provided by a commercial supplier, 2-[(4-Methoxyphenyl)methoxy]acetonitrile is considered toxic.[1] It is classified as acutely toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Drug Development
While specific applications for 2-[(4-Methoxyphenyl)methoxy]acetonitrile are not widely documented, its structure suggests potential utility in several areas:
-
Intermediate in Organic Synthesis: Its dual functionality makes it a valuable building block for the synthesis of more complex molecules. The nitrile can be elaborated into various other functional groups, and the PMB ether provides a means for temporary protection of a hydroxyl group.
-
Scaffold for Drug Discovery: Nitrile-containing compounds are prevalent in pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[10] The overall structure could serve as a scaffold for the development of new therapeutic agents. For instance, the related compound 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile is of interest in biomedical research.[11]
Conclusion
2-[(4-Methoxyphenyl)methoxy]acetonitrile is a molecule with significant potential in organic synthesis and medicinal chemistry. Its chemical behavior is predictably dictated by the interplay of the PMB ether and the acetonitrile functional groups. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and further exploration in a research setting. As with any chemical, proper safety precautions are paramount. The insights provided herein are intended to empower researchers to confidently and safely incorporate this compound into their synthetic strategies.
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Pharmaffiliates. (n.d.). CAS No : 104-47-2 | Product Name : 4-Methoxyphenylacetonitrile. Retrieved February 23, 2026, from [Link]
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